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Compound of Interest

Compound Name:
1-Chloro-N,N-

dimethylmethanesulfonamide

Cat. No.: B1609910 Get Quote

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of

specific functional groups is paramount to achieving desired pharmacological and

physicochemical properties. The sulfonamide moiety is a cornerstone of medicinal chemistry,

present in a wide array of therapeutics.[1] Simultaneously, the introduction of chlorine atoms

into molecular scaffolds has been recognized for its profound, often transformative, impact on

biological activity—a phenomenon aptly termed the "Magic Chloro" effect.[2][3] This effect can

lead to dramatic improvements in potency and favorable alterations in pharmacokinetic profiles.

[2]

1-Chloro-N,N-dimethylmethanesulfonamide (CAS: 35427-68-0) emerges as a reagent of

significant interest, embodying the convergence of these powerful structural motifs. It serves as

a compact, versatile electrophilic building block for introducing the N,N-

dimethylsulfonamidomethyl group. This guide, intended for researchers, chemists, and drug

development professionals, provides a comprehensive technical overview of its properties,

synthesis, reactivity, and strategic applications, grounding all claims in established scientific

principles.

Physicochemical and Structural Properties
A clear understanding of a reagent's physical properties is the foundation for its effective use in

the laboratory. The key characteristics of 1-Chloro-N,N-dimethylmethanesulfonamide are

summarized below.
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Property Value Source

CAS Number 35427-68-0

Molecular Formula C₃H₈ClNO₂S [4]

Molecular Weight 157.62 g/mol [4]

Physical Form Solid

InChI Key
ZXITUKQGFPKRMS-

UHFFFAOYSA-N
[5]

SMILES CN(C)S(=O)(=O)CCl [5]

Purity Typically ≥95%

Storage Temperature Room Temperature

Synthesis and Purification
While several routes to α-chlorosulfonamides exist, a common and reliable laboratory-scale

approach involves the direct α-chlorination of the parent sulfonamide using an electrophilic

chlorine source such as N-Chlorosuccinimide (NCS). The electron-withdrawing nature of the

sulfonyl group acidifies the α-protons, facilitating deprotonation and subsequent reaction with

the chlorinating agent.

Experimental Protocol: Synthesis via N-
Chlorosuccinimide
This protocol describes a representative procedure for the synthesis, purification, and

validation of 1-Chloro-N,N-dimethylmethanesulfonamide.

Step 1: Reaction Setup

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add N,N-dimethylmethanesulfonamide (1.0 eq).

Add anhydrous acetonitrile as the solvent.
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Add N-Chlorosuccinimide (NCS) (1.1 eq) to the flask.

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction Execution

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Workup and Isolation

Allow the reaction mixture to cool to room temperature.

Filter the mixture to remove the succinimide byproduct.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude

product.

Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl

acetate.

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution, water, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Step 4: Purification and Validation

Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl

acetate gradient.

Combine the fractions containing the pure product and concentrate under reduced pressure

to yield 1-Chloro-N,N-dimethylmethanesulfonamide as a solid.
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Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass

spectrometry.

Step 1: Preparation

Step 2: Reaction

Step 3: Workup

Step 4: Purification

Combine Reactants:
- N,N-dimethylmethanesulfonamide

- N-Chlorosuccinimide (NCS)
- Acetonitrile (Solvent)

- Initiator (cat.)

Heat to Reflux
(4-6 hours)

Monitor via TLC/LC-MS

Cool & Filter
(Remove Succinimide)

Solvent Extraction
& Washing

Dry & Concentrate

Flash Column
Chromatography
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Click to download full resolution via product page

Fig 1. General workflow for the synthesis and purification of 1-Chloro-N,N-
dimethylmethanesulfonamide.

Spectroscopic Characterization
Authenticating the structure of the synthesized compound is a critical, self-validating step in

any protocol. Below are the expected spectroscopic signatures for 1-Chloro-N,N-
dimethylmethanesulfonamide.

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

A sharp singlet corresponding to the six protons of the two equivalent methyl groups of the

N,N-dimethyl moiety, likely appearing in the δ 2.8-3.0 ppm range.[1]

A singlet for the two protons of the chloromethyl (-CH₂Cl) group, shifted downfield due to

the influence of both the chlorine atom and the sulfonyl group, expected in the δ 4.5-4.8

ppm range.

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

A signal for the N,N-dimethyl carbons, typically around δ 38-40 ppm.[1]

A signal for the chloromethyl carbon, significantly deshielded, expected around δ 60-65

ppm.

Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will

confirm the molecular weight.

The mass spectrum should show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ with

a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks

in an approximate 3:1 ratio).[6]

Common fragmentation patterns would involve the loss of a chlorine radical (·Cl) or the

cleavage of the C-S bond.

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups.
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Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds

of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions,

respectively.

C-H stretching vibrations just below 3000 cm⁻¹.

A C-Cl stretching vibration, usually in the 800-600 cm⁻¹ range.

Reactivity and Synthetic Utility
The synthetic value of 1-Chloro-N,N-dimethylmethanesulfonamide stems from its function

as a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent

electron-withdrawing sulfonyl group activates the α-carbon towards nucleophilic attack.

This reactivity makes it an ideal reagent for the sulfonamidomethylation of a wide variety of

nucleophiles, including amines, thiols, phenols, and carbanions. This reaction installs the N,N-

dimethylsulfonamidomethyl group, a functional handle that can significantly enhance the

aqueous solubility and metabolic stability of a parent molecule—attributes that are highly

desirable in drug candidates.

Fig 2. General reaction mechanism showing nucleophilic substitution on 1-Chloro-N,N-
dimethylmethanesulfonamide.

Strategic Applications in Drug Discovery
The incorporation of chlorine is a well-established strategy in medicinal chemistry to enhance

biological activity.[2][7] Furthermore, the dimethylamine pharmacophore is present in numerous

FDA-approved drugs, highlighting its value in molecular design.[8] 1-Chloro-N,N-
dimethylmethanesulfonamide provides a direct route to leverage these benefits.

Modulation of Physicochemical Properties: The N,N-dimethylsulfonamide group is polar and

can act as a hydrogen bond acceptor. Attaching this group to a lipophilic drug candidate can

improve its solubility and permeability profile, which is crucial for oral bioavailability.

Metabolic Blocking: The site of attachment for the sulfonamidomethyl group can be a

position on the parent molecule that is susceptible to metabolic oxidation. The steric bulk and

electronic nature of the sulfonamide can shield this position, thereby reducing metabolic

clearance and prolonging the drug's half-life.
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Introduction of New Binding Interactions: The sulfonyl oxygens can form strong hydrogen

bonds with amino acid residues (e.g., arginine, lysine) in a protein's active site, potentially

creating new, potency-enhancing interactions that were not possible with the parent scaffold.

Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling

1-Chloro-N,N-dimethylmethanesulfonamide.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety glasses or goggles, and chemical-resistant gloves.[9]

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid

inhalation of any dust or vapors.[9]

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing.[9]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Ingestion: If swallowed, rinse mouth and call a physician or poison control center

immediately.[10]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Conclusion
1-Chloro-N,N-dimethylmethanesulfonamide is more than just a simple chlorinated reagent; it

is a sophisticated synthetic tool that allows for the precise installation of a functionality with

proven benefits in medicinal chemistry. Its straightforward synthesis, predictable reactivity as

an electrophile, and the valuable properties imparted by the N,N-dimethylsulfonamidomethyl

group make it an essential building block for scientists aiming to optimize lead compounds in

drug discovery and develop novel molecules in organic synthesis. A thorough understanding of
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its characteristics and handling requirements, as detailed in this guide, is the key to unlocking

its full potential in the research laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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